REACTION_CXSMILES
|
[CH3:1][OH:2].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][CH2:9][NH:10][CH:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])[C:12](N)=[O:13]>S(=O)(=O)(O)O>[ClH:21].[CH3:1][O:2][C:12](=[O:13])[CH:11]([NH:10][CH2:9][CH2:8][C:4]1[S:3][CH:7]=[CH:6][CH:5]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21] |f:3.4|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
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[2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide
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Quantity
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20 g
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Type
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reactant
|
Smiles
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S1C(=CC=C1)CCNC(C(=O)N)C1=C(C=CC=C1)Cl
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Name
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( VII )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Type
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CUSTOM
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Details
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stirred in it at 130° C.- on for 5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under cooling
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Type
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TEMPERATURE
|
Details
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the solution is then heated under reflux conditions for ½ hour
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Duration
|
0.5 h
|
Type
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CUSTOM
|
Details
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prepared
|
Type
|
ADDITION
|
Details
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is added to the solution
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Type
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TEMPERATURE
|
Details
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The reaction mixture is then cooled to room temperature (remaining pressure 1-2 bar)
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Type
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DISTILLATION
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Details
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the methanol is distilled off in vacuo and to the residue 100 ml of isopropyl acetate and 100 ml of water
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Type
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ADDITION
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Details
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are added
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Type
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ADDITION
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Details
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the pH of the mixture is adjusted to 7.5 by dropwise addition of ˜60 ml of 10% sodium hydroxide solution
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Type
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TEMPERATURE
|
Details
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under cooling
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Type
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STIRRING
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Details
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stirring
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Type
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CUSTOM
|
Details
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at room temperature
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Type
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CUSTOM
|
Details
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The phases are separated
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Type
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STIRRING
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Details
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the organic phase is stirred with 60 ml of 3% aqueous maleic acid solution at 40-50° C. for 10 minutes
|
Duration
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10 min
|
Type
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CUSTOM
|
Details
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the two phases are then separated
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Type
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EXTRACTION
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Details
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After re-extracting the aqueous maleic acid solution with 30 ml of isopropyl acetate the organic layers
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Type
|
DRY_WITH_MATERIAL
|
Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
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concentrated to the half of its volume
|
Type
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ADDITION
|
Details
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On addition of 5 ml of conc. hydrochloric acid solution the product
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Type
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CUSTOM
|
Details
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precipitates as an oil which
|
Type
|
CUSTOM
|
Details
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crystallizes within a few minutes
|
Type
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TEMPERATURE
|
Details
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It is cooled to 0-(+5)° C
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Type
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FILTRATION
|
Details
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and after 2 hours the crystals are collected by filtration
|
Duration
|
2 h
|
Type
|
WASH
|
Details
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washed with a small amount of isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(C(C1=C(C=CC=C1)Cl)NCCC=1SC=CC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |